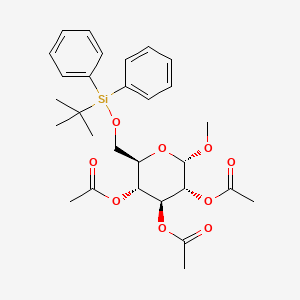![molecular formula C18H24N2O4 B11826936 2-O-tert-butyl 8-O-methyl 1,3,4,5,7,8-hexahydropyrido[4,3-b]indole-2,8-dicarboxylate](/img/structure/B11826936.png)
2-O-tert-butyl 8-O-methyl 1,3,4,5,7,8-hexahydropyrido[4,3-b]indole-2,8-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-O-tert-butyl 8-O-methyl 1,3,4,5,7,8-hexahydropyrido[4,3-b]indole-2,8-dicarboxylate is a complex organic compound belonging to the indole derivatives family. Indole derivatives are significant due to their presence in various natural products and their biological activities . This compound is characterized by its unique structure, which includes tert-butyl and methyl groups attached to the indole core.
Méthodes De Préparation
The synthesis of 2-O-tert-butyl 8-O-methyl 1,3,4,5,7,8-hexahydropyrido[4,3-b]indole-2,8-dicarboxylate involves multiple steps. One common method includes the use of palladium-catalyzed reactions, such as the Sonogashira reaction, to form the indole core . The reaction conditions typically involve the use of palladium acetate, 1,1′-bis(di-tert-butylphosphino)ferrocene, and potassium carbonate in N-methyl-2-pyrrolidone . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common reagents used in these reactions include palladium catalysts, potassium permanganate, and chromium trioxide. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-O-tert-butyl 8-O-methyl 1,3,4,5,7,8-hexahydropyrido[4,3-b]indole-2,8-dicarboxylate has various scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: Used in the synthesis of pharmaceuticals and other fine chemicals.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with various molecular targets. The indole core can bind to multiple receptors, influencing biological pathways . For example, it may inhibit certain enzymes or interact with DNA, leading to its biological effects.
Comparaison Avec Des Composés Similaires
Similar compounds include other indole derivatives such as:
Indole-3-acetic acid: A plant hormone with different biological activities.
Tryptophan: An essential amino acid with a simpler structure.
Lysergic acid diethylamide (LSD): A more complex indole derivative with psychoactive properties.
Propriétés
Formule moléculaire |
C18H24N2O4 |
|---|---|
Poids moléculaire |
332.4 g/mol |
Nom IUPAC |
2-O-tert-butyl 8-O-methyl 1,3,4,5,7,8-hexahydropyrido[4,3-b]indole-2,8-dicarboxylate |
InChI |
InChI=1S/C18H24N2O4/c1-18(2,3)24-17(22)20-8-7-15-13(10-20)12-9-11(16(21)23-4)5-6-14(12)19-15/h6,9,11,19H,5,7-8,10H2,1-4H3 |
Clé InChI |
BVAYBXBCUYBQIW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC2=C(C1)C3=CC(CC=C3N2)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(2R,3R,4R,5S,6R)-2,4-dihydroxy-6-(hydroxymethyl)-5-(1H-indol-3-yloxy)oxan-3-yl]acetamide](/img/structure/B11826857.png)

![(6S,8S,9R,10S,11S,13S,14S,17R)-17-(2-acetoxyacetyl)-9-bromo-6-fluoro-11-hydroxy-10,13-dimethyl-3-oxo-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl butyrate](/img/structure/B11826887.png)

![4-(tert-Butyl)-N-(6-(2-hydroxyethoxy)-5-(2-methoxyphenoxy)-[2,2'-bipyrimidin]-4-yl)benzenesulfonamide hydrochloride](/img/structure/B11826906.png)
![1-[(1R,4S)-4-phenyl-3-azabicyclo[3.1.0]hexan-1-yl]methanamine](/img/structure/B11826912.png)



![5-[4-Amino-1-(4-aminobutyl)pyrazolo[3,4-d]pyrimidin-3-yl]-1,3-benzoxazol-2-amine;hydrochloride](/img/structure/B11826939.png)



